molecular formula C26H31NO5 B11395943 6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11395943
M. Wt: 437.5 g/mol
InChI Key: PHBKIBVDVNUUEB-UHFFFAOYSA-N
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Description

6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a complex organic compound that belongs to the class of chromeno[6,7-e][1,3]oxazin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multi-step organic reactions. One common approach is the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. This reaction can be carried out under mild conditions using a variety of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antibacterial, and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H31NO5

Molecular Weight

437.5 g/mol

IUPAC Name

6-butyl-3-[2-(3,4-dimethoxyphenyl)ethyl]-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C26H31NO5/c1-5-6-7-19-14-24(28)32-26-17(2)25-20(13-21(19)26)15-27(16-31-25)11-10-18-8-9-22(29-3)23(12-18)30-4/h8-9,12-14H,5-7,10-11,15-16H2,1-4H3

InChI Key

PHBKIBVDVNUUEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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